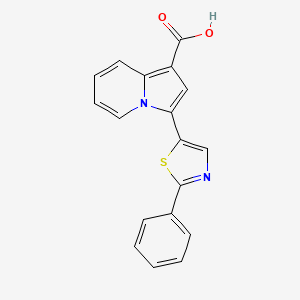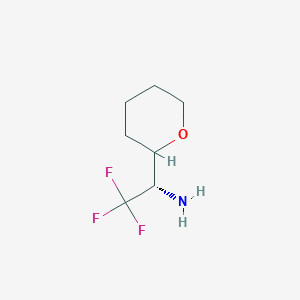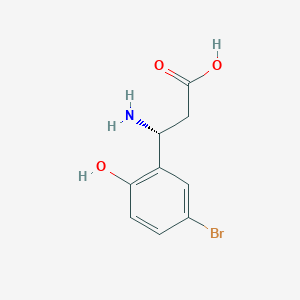
(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes a bromine atom and a hydroxyl group on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid typically involves the following steps:
Bromination: The starting material, 2-hydroxyphenylpropanoic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the desired position.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods to obtain the (3R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, followed by efficient chiral resolution techniques to ensure high yield and purity of the (3R)-enantiomer. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: 3-Amino-3-(5-bromo-2-oxophenyl)propanoic acid.
Reduction: 3-Amino-3-(2-hydroxyphenyl)propanoic acid.
Substitution: 3-Amino-3-(5-azido-2-hydroxyphenyl)propanoic acid.
Aplicaciones Científicas De Investigación
(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in protein-ligand interaction studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The bromine atom may enhance its binding affinity through halogen bonding or hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-3-(2-hydroxyphenyl)propanoic acid: Lacks the bromine atom, which may result in different binding affinities and biological activities.
3-Amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and interactions.
3-Amino-3-(5-methyl-2-hydroxyphenyl)propanoic acid: Contains a methyl group instead of bromine, potentially altering its steric and electronic properties.
Uniqueness
The presence of the bromine atom in (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid distinguishes it from other similar compounds, potentially enhancing its reactivity and binding interactions. This unique feature may contribute to its specific biological activities and applications in research and industry.
Propiedades
Fórmula molecular |
C9H10BrNO3 |
|---|---|
Peso molecular |
260.08 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-5-1-2-8(12)6(3-5)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 |
Clave InChI |
MSPXYAMOMRDXEZ-SSDOTTSWSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Br)[C@@H](CC(=O)O)N)O |
SMILES canónico |
C1=CC(=C(C=C1Br)C(CC(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



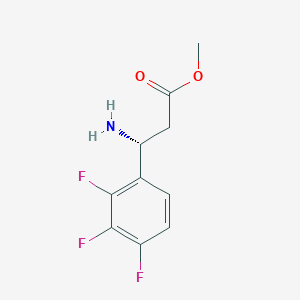

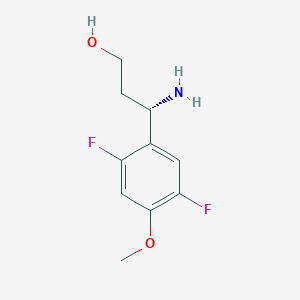
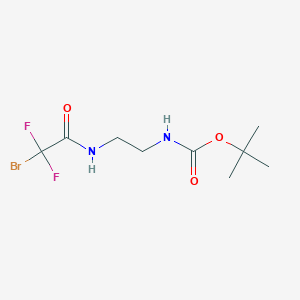
![1H,4H,6H-Furo[3,4-D]imidazole](/img/structure/B15238224.png)
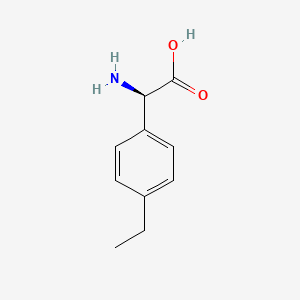

![4-((4-Methoxyphenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238250.png)

![(1S)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B15238257.png)
![1,3-dimethyl-5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238265.png)
